L-Leucine beta-naphthylamide
Overview
Description
L-Leucine beta-naphthylamide is a chemical compound with the molecular formula C16H20N2O. It is commonly used as a substrate in biochemical assays to measure the activity of various enzymes, particularly aminopeptidases. This compound is characterized by its insolubility in water and its stability under standard storage conditions .
Mechanism of Action
Target of Action
Leucine-beta-naphthylamide primarily targets aminopeptidases , which are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides . These enzymes play a crucial role in protein degradation and turnover, peptide processing, and regulatory processes .
Mode of Action
Leucine-beta-naphthylamide acts as a substrate for aminopeptidases . When the compound comes into contact with these enzymes, it is hydrolyzed, leading to the release of beta-naphthylamine .
Biochemical Pathways
The hydrolysis of Leucine-beta-naphthylamide by aminopeptidases is a part of the broader protein degradation pathway. This process is essential for maintaining protein homeostasis within cells . The released beta-naphthylamine can be further metabolized or excreted .
Pharmacokinetics
As a substrate for aminopeptidases, it is expected to be metabolized rapidly in environments where these enzymes are present . The compound’s bioavailability would depend on factors such as its absorption, distribution, metabolism, and excretion, which are influenced by the specific conditions of the environment.
Result of Action
The hydrolysis of Leucine-beta-naphthylamide by aminopeptidases results in the release of beta-naphthylamine . This reaction can be used to measure the activity of aminopeptidases in various biological samples . Therefore, the compound is often used in biochemical assays to study the function and activity of these enzymes .
Action Environment
The action of Leucine-beta-naphthylamide is influenced by environmental factors such as pH, temperature, and the presence of other substances that can interact with aminopeptidases . For instance, the activity of aminopeptidases, and therefore the rate of hydrolysis of the compound, may be affected by changes in pH or temperature . Additionally, the presence of inhibitors or activators of aminopeptidases could also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Leucine-beta-naphthylamide plays a crucial role in biochemical reactions. It interacts with enzymes such as aminopeptidase and cathepsin H . In these interactions, Leucine-beta-naphthylamide serves as a substrate, facilitating the measurement of the activity of these enzymes .
Cellular Effects
The effects of Leucine-beta-naphthylamide on cellular processes are primarily related to its role as a substrate in enzymatic reactions. It influences cell function by participating in the activity of enzymes such as aminopeptidase
Molecular Mechanism
Leucine-beta-naphthylamide exerts its effects at the molecular level through its interactions with enzymes. As a substrate, it is involved in the enzymatic reactions of aminopeptidase and cathepsin H . These interactions can lead to changes in enzyme activity, potentially influencing gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
The effects of Leucine-beta-naphthylamide over time in laboratory settings are primarily related to its role in enzymatic reactions
Metabolic Pathways
Leucine-beta-naphthylamide is involved in the metabolic pathways related to the activity of aminopeptidase and cathepsin H . It interacts with these enzymes as a substrate, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Leucine beta-naphthylamide can be synthesized through a series of chemical reactions involving the coupling of leucine with beta-naphthylamine. The process typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between leucine and beta-naphthylamine .
Industrial Production Methods
Industrial production of leucine-beta-naphthylamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Leucine beta-naphthylamide undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the amide bond, resulting in the formation of leucine and beta-naphthylamine.
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Leucine and beta-naphthylamine.
Oxidation: Oxidized derivatives of leucine-beta-naphthylamide.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Leucine beta-naphthylamide has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of aminopeptidases and other proteolytic enzymes.
Biology: Employed in the study of enzyme kinetics and the identification of enzyme inhibitors.
Medicine: Utilized in diagnostic assays to detect the presence of specific enzymes in biological samples.
Industry: Applied in the development of biosensors for the detection of bacterial contamination in water and food products
Comparison with Similar Compounds
Similar Compounds
L-Alanine-beta-naphthylamide: Similar in structure but contains alanine instead of leucine.
L-Histidine-beta-naphthylamide: Contains histidine instead of leucine.
L-Tyrosine-beta-naphthylamide: Contains tyrosine instead of leucine.
Uniqueness
L-Leucine beta-naphthylamide is unique due to its specific interaction with leucine aminopeptidase, making it a valuable tool in enzyme assays. Its stability and ease of detection further enhance its utility in various scientific applications .
Properties
IUPAC Name |
(2S)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHURRLUBVMKOT-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993920 | |
Record name | (2S)-2-Amino-4-methyl-N-(2-naphthalenyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732-85-4 | |
Record name | Leucine-β-naphthylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=732-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucine-beta-naphthylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000732854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Amino-4-methyl-N-(2-naphthalenyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-4-methyl-N-2-naphthylvaleramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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